Ethyl 5-Amino-2-fluorobenzoate
Overview
Description
Ethyl 5-Amino-2-fluorobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mycobacterium tuberculosis Inhibitors : Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a related compound, shows promising activity against Mycobacterium tuberculosis GyrB, a key enzyme in DNA gyrase, suggesting potential use in tuberculosis treatment (Jeankumar et al., 2013).
Neurodegenerative Disorders : A 5-(-fluoro)ethyl analogue of MK 801 was synthesized and labelled with 18F, allowing visualization of NMDA receptors in the brain. This is significant for potentially aiding in the treatment of stroke and neurodegenerative disorders (Denis & Crouzel, 1989).
Optimal Synthesis Route : A study focused on the optimal synthesis route for Methyl 2-amino-5-fluorobenzoate, a compound structurally similar to Ethyl 5-Amino-2-fluorobenzoate, yielding 81% of the target product (Yin Jian-zhong, 2010).
Cytotoxicity and TOP1-Targeting : Hydrophilic substituents at the 2-position of an ethyl group enhance biological activity in certain amino derivatives, suggesting potential in pharmacological applications (Sharma et al., 2009).
Antitumor Activity : Amino acid ester derivatives containing 5-fluorouracil, which includes structures akin to this compound, show promising antitumor activity against leukemia HL-60 and liver cancer BEL-7402 (Xiong et al., 2009).
Breast and Ovarian Cancer Treatment : The lysyl amide prodrug of a benzothiazole derivative shows potential for clinical evaluation against breast and ovarian cancers, with manageable toxic side effects (Bradshaw et al., 2002).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Ethyl 5-Amino-2-fluorobenzoate is currently unknown due to the lack of specific studies on this compound . It’s possible that it interacts with its targets in a way that alters their function, but this would need to be confirmed through experimental studies.
Pharmacokinetics
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP450 inhibition : No
- Log Kp (skin permeation) : -6.03 cm/s
- Lipophilicity (Log Po/w) : 1.81 (iLOGP), 1.95 (XLOGP3), 2.01 (WLOGP), 2.06 (MLOGP), 1.74 (SILICOS-IT), Consensus: 1.92
These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Biochemical Analysis
Biochemical Properties
It is known that fluorinated compounds can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound could affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
ethyl 5-amino-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAFCORMAIIDSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623299 | |
Record name | Ethyl 5-amino-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123207-39-6 | |
Record name | Ethyl 5-amino-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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